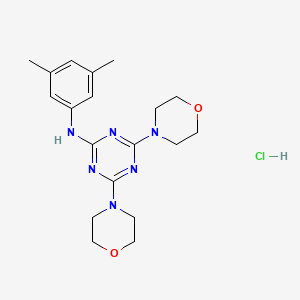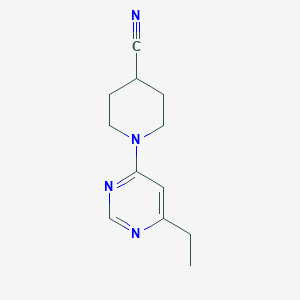![molecular formula C34H18F16IrN4P B2904463 [Ir[dF(CF3)2ppy]2(bpy)]PF6 CAS No. 1092775-62-6](/img/structure/B2904463.png)
[Ir[dF(CF3)2ppy]2(bpy)]PF6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [Ir[dF(CF3)2ppy]2(bpy)]PF6 is an organometallic iridium (III) complex. It is widely used as a photocatalyst in various organic transformations. The compound consists of two cyclometalated ligands, 2-(2,4-difluorophenyl)pyridine, and one bipyridine ligand, coordinated to an iridium center. The hexafluorophosphate anion (PF6) serves as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ir[dF(CF3)2ppy]2(bpy)]PF6 typically involves the following steps:
Preparation of the Cyclometalated Iridium Complex: The initial step involves the reaction of iridium trichloride hydrate with 2-(2,4-difluorophenyl)pyridine in the presence of a base such as sodium carbonate. This reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions to form the cyclometalated iridium complex.
Coordination with Bipyridine: The cyclometalated iridium complex is then reacted with bipyridine in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature to allow the coordination of bipyridine to the iridium center.
Formation of the Hexafluorophosphate Salt: Finally, the iridium complex is treated with ammonium hexafluorophosphate to form the desired this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Photoredox Catalysis: [Ir[dF(CF3)2ppy]2(bpy)]PF6 is widely used in photoredox catalysis, where it facilitates the transfer of electrons under light irradiation.
Oxidation and Reduction: The compound can undergo redox reactions, where it can either donate or accept electrons.
Common Reagents and Conditions
Light Source: Visible light, typically blue LED light, is used to activate the photocatalyst.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Bases and Acids: Bases like sodium carbonate and acids like trifluoroacetic acid are often used to facilitate the reactions.
Major Products Formed
Cross-Coupling Products: The compound is effective in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
Radical Addition Products: It can also facilitate the addition of radicals to various substrates, leading to the formation of complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: [Ir[dF(CF3)2ppy]2(bpy)]PF6 is extensively used in organic synthesis for the formation of complex molecules through photoredox catalysis.
Material Science: The compound is used in the development of new materials, including light-emitting diodes (LEDs) and organic photovoltaics.
Biology and Medicine
Biological Probes: It is also used in the development of biological probes for imaging and diagnostic applications.
Industry
Mecanismo De Acción
The mechanism of action of [Ir[dF(CF3)2ppy]2(bpy)]PF6 involves the absorption of visible light, leading to the excitation of the iridium complex. This excited state can then participate in electron transfer processes, either donating or accepting electrons to facilitate various chemical transformations. The molecular targets and pathways involved include the activation of substrates through single-electron transfer (SET) mechanisms, leading to the formation of reactive intermediates that undergo further reactions to form the desired products .
Comparación Con Compuestos Similares
Similar Compounds
[Ir(dFppy)2(dtbbpy)]PF6: This compound has similar photoredox catalytic properties but with different ligands, leading to variations in reactivity and selectivity.
[Ir(dF(CF3)ppy)2(dtbpy)]PF6: Another similar compound with different bipyridine ligands, affecting its catalytic performance and applications.
[Ir(ppy)2(bpy)]PF6: A widely used photoredox catalyst with different cyclometalated ligands, offering distinct reactivity profiles.
Uniqueness
The uniqueness of [Ir[dF(CF3)2ppy]2(bpy)]PF6 lies in its combination of ligands, which provides a balance of stability, reactivity, and selectivity. The presence of the difluorophenyl and trifluoromethyl groups enhances its photophysical properties, making it a highly efficient photocatalyst for a wide range of organic transformations .
Propiedades
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;2-pyridin-2-ylpyridine;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOYCTPYBIAEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18F16IrN4P-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2904382.png)


![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)
![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)



![(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile](/img/structure/B2904398.png)

![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)

![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2904403.png)
